molecular formula C13H18ClN B1466340 (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine CAS No. 1504874-48-9

(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine

Cat. No.: B1466340
CAS No.: 1504874-48-9
M. Wt: 223.74 g/mol
InChI Key: JVQNFCNGZITMHI-UHFFFAOYSA-N
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Description

(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine is a useful research compound. Its molecular formula is C13H18ClN and its molecular weight is 223.74 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and glutathione reductase . These interactions help in reducing reactive oxygen species levels and boosting the glutathione system, thereby protecting cells from oxidative damage.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect dopaminergic neurons from hydrogen peroxide-induced oxidative stress by lowering reactive oxygen species levels and increasing reduced glutathione levels . This indicates its potential neuroprotective effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have shown that it interacts with enzymes involved in glutathione metabolism and hydrogen peroxide scavenging . These interactions help in mitigating oxidative stress and protecting cells from damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions and continues to exert its protective effects against oxidative stress over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to provide neuroprotective effects without significant toxicity . At higher doses, it may exhibit toxic or adverse effects. It is essential to determine the optimal dosage that maximizes its beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress responses . Understanding these metabolic pathways is crucial for elucidating its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions determine its bioavailability and effectiveness in exerting its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that it exerts its effects precisely where needed, enhancing its overall efficacy.

Properties

IUPAC Name

[1-(4-chlorophenyl)-3,3-dimethylcyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c1-12(2)7-13(8-12,9-15)10-3-5-11(14)6-4-10/h3-6H,7-9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQNFCNGZITMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(CN)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine
Reactant of Route 2
(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine
Reactant of Route 3
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(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine
Reactant of Route 4
(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine
Reactant of Route 5
(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine
Reactant of Route 6
(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine

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